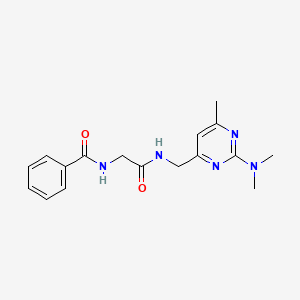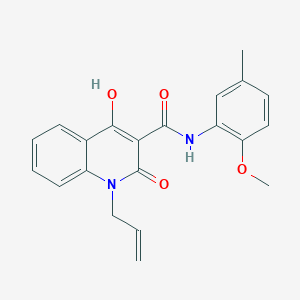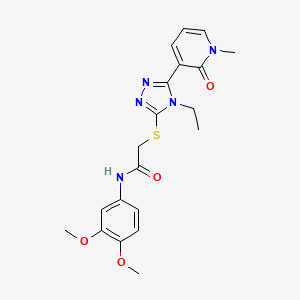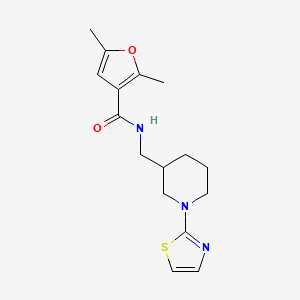
N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures to the one you provided often contain a benzamide moiety . Benzamide is an amide derivative of benzoic acid . It involves the substitution of an amine group, which in your compound’s case, is a complex group involving a pyrimidine ring and a dimethylamino group .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds are often synthesized through reactions involving amine-containing compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzamide core with various substituents . The exact structure would depend on the specific substituents and their positions on the benzamide core.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure .Scientific Research Applications
Drug Delivery Systems
The compound’s structural similarity to poly [2-(dimethylamino) ethyl methacrylate] (PDMAEMA) suggests its potential use in drug delivery systems . PDMAEMA is known for forming polymersomes, which are robust vesicles that can carry drugs . These polymersomes can respond to pH and temperature changes, making them suitable for targeted drug delivery, especially in areas with abnormal pH levels, such as cancerous tissues .
Gene Therapy
Given the cationic nature of the related PDMAEMA, the compound could be utilized in gene therapy . It can form complexes with DNA to create micelleplexes, which are nanocarriers that can protect and deliver genetic material to specific cells . This application is particularly promising for diseases where gene expression needs to be corrected or modulated.
Nanoreactors
The ability of PDMAEMA to form polymersomes also opens up applications as nanoreactors . These nanoreactors can facilitate reactions on a nanoscale within their contained environment, which can be useful for synthesizing complex molecules or studying reaction mechanisms under controlled conditions .
Cancer Theranostics
The compound’s potential for forming micelles that can co-load drugs and DNA suggests its use in cancer theranostics —a field that combines therapy and diagnostics. Such micelles can deliver drugs while simultaneously allowing for the monitoring of treatment efficacy .
Artificial Organelles
In the field of synthetic biology, the compound could be used to create artificial organelles . These structures mimic natural organelles and can perform specific biochemical functions within cells, potentially leading to new treatments for metabolic disorders .
Antioxidant and Anti-inflammatory Drug Delivery
The compound’s structural features may allow it to be used for the delivery of antioxidant and anti-inflammatory drugs . Its ability to form micelles could be exploited to encapsulate and deliver compounds like quercetin, which has both antioxidant and anti-inflammatory properties .
Metabolic Activity Modulation
The compound could be involved in modulating metabolic activity . By delivering specific molecules that can influence metabolic pathways, it could be used to treat metabolic diseases or to enhance the metabolic activity of certain cells for therapeutic purposes .
Biocompatible Material Development
Lastly, the compound’s similarity to PDMAEMA suggests its use in developing biocompatible materials . These materials can be used in various medical devices or implants that require interaction with biological tissues without causing adverse reactions .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties . They are often designed to target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may inhibit the activity of cox enzymes . This inhibition could potentially reduce the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role in inhibiting COX enzymes . By inhibiting these enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the inflammatory response. This could be due to decreased production of prostaglandins resulting from the inhibition of COX enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as certain functional groups in the compound might be protonated or deprotonated under different pH conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-9-14(21-17(20-12)22(2)3)10-18-15(23)11-19-16(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYZJLBOUBBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)
![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)
![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)
![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)
![(1S,2R)-2alpha-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1alpha-carboxylic acid](/img/structure/B2875861.png)
![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)



